3-bromobut-3-enenitrile

Description

Contextualization within Modern Organic Synthesis Research

In the broad context of contemporary organic synthesis, there is a continuous demand for novel and efficient building blocks that can introduce specific functionalities and structural motifs in a controlled and predictable manner. Compounds bearing multiple, orthogonally reactive functional groups are particularly prized as they allow for sequential and selective chemical modifications. Theoretically, 3-bromobut-3-enenitrile fits this description perfectly. The vinyl bromide is amenable to reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group, on the other hand, is a versatile functional group that can undergo a wide range of transformations.

However, a comprehensive search of the scientific literature and chemical databases yields a surprising scarcity of studies focused on this specific molecule. While its existence is confirmed through its Chemical Abstracts Service (CAS) number (22468-43-5) and its availability from some chemical suppliers, dedicated research articles detailing its synthesis, characterization, and application are notably absent. sigmaaldrich.com This lack of a research footprint places this compound in an unusual position: a compound with high theoretical potential that has yet to be embraced by the synthetic chemistry community.

Overview of Strategic Importance for Chemical Transformation Methodologies

The strategic importance of a chemical compound is ultimately determined by its utility in enabling new and efficient synthetic pathways. For this compound, its strategic value remains largely hypothetical due to the absence of published applications. One could envision its use in the rapid construction of substituted butenenitrile derivatives through cross-coupling at the vinyl bromide position. These products could then be further elaborated through transformations of the nitrile group, providing a divergent approach to a variety of molecular scaffolds.

For instance, a Suzuki coupling of this compound with an arylboronic acid would yield an arylated butenenitrile. Subsequent reduction of the nitrile would lead to a primary amine, a common functional group in pharmaceuticals and agrochemicals. Alternatively, hydrolysis of the nitrile would provide a carboxylic acid, and partial hydrolysis could yield an amide. The potential for intramolecular reactions, where the nitrile or a derivative thereof reacts with a substituent introduced at the vinyl bromide position, could also open doors to the synthesis of novel heterocyclic systems.

Despite these intriguing possibilities, the lack of published research on this compound means that its true strategic importance is yet to be demonstrated. The development of a reliable and scalable synthesis for this compound would be the first crucial step towards unlocking its potential and establishing its role in the repertoire of modern synthetic methodologies. Until such research is undertaken and published, this compound will remain a molecule of theoretical promise rather than demonstrated strategic importance.

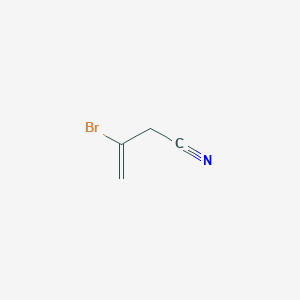

Structure

3D Structure

Properties

IUPAC Name |

3-bromobut-3-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c1-4(5)2-3-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXEVFWNDUUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromobut 3 Enenitrile

Retrosynthetic Analysis and Precursor Design Considerations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-bromobut-3-enenitrile, two primary disconnections can be considered: the carbon-bromine bond and the carbon-cyanide bond.

C-CN Bond Disconnection: This approach suggests a precursor that already contains the vinyl bromide moiety. A suitable precursor would be a haloalkene, which could then undergo a nucleophilic substitution reaction with a cyanide source to introduce the nitrile group.

C-Br Bond Disconnection: This strategy involves a precursor that contains the nitrile group. The vinyl bromide could then be formed through an elimination reaction of a dihaloalkane or by direct bromination of an appropriate alkene.

These considerations lead to the design of several synthetic routes, including direct halogenation and nitrilation protocols, as well as more advanced methods like olefin metathesis.

Direct Synthesis Routes via Halogenation and Nitrilation Protocols

Direct synthesis routes offer straightforward methods for the preparation of this compound, typically involving the sequential introduction of the bromine and nitrile functionalities.

Bromination of Butadiene and Subsequent Nitrilation

One potential route begins with the bromination of 1,3-butadiene. This reaction can lead to a mixture of 1,4-dibromo-2-butene and 3,4-dibromo-1-butene. The subsequent step would involve a selective reaction with a cyanide salt, such as sodium or potassium cyanide, to replace one of the bromine atoms with a nitrile group. libretexts.orgchemguide.co.uk This reaction is typically performed in an ethanol solution under reflux conditions. libretexts.orgchemguide.co.uk The final step would involve an elimination reaction to form the desired double bond, which could be challenging to control in terms of regioselectivity.

| Step | Reagents and Conditions | Product |

| 1. Bromination | 1,3-Butadiene, Bromine (Br2) | Mixture of dibromobutene isomers |

| 2. Nitrilation | Dibromobutene isomer, Sodium Cyanide (NaCN), Ethanol | Monocyano-monobromo-butene intermediate |

| 3. Elimination | Base (e.g., KOH) | This compound |

Nitrilation of Haloalkene Precursors (e.g., 3-Bromobutene) using Cyanide Sources

A more direct approach involves the nitrilation of a suitable haloalkene precursor. The reaction of an alkyl halide with a cyanide ion is a well-established method for synthesizing nitriles. libretexts.org In this case, a dihaloalkene could be a potential starting material. The nucleophilic attack of the cyanide ion would replace one of the halogen atoms. libretexts.org The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. chemguide.co.uk

| Precursor | Cyanide Source | Solvent | Conditions | Product |

| 3,4-dibromo-1-butene | Sodium Cyanide (NaCN) | Ethanol | Reflux | 3-bromo-4-cyanobut-1-ene |

| 1,3-dibromo-1-butene | Potassium Cyanide (KCN) | Dimethylformamide (DMF) | Elevated temperature | 3-bromo-1-cyanobut-1-ene |

Synthesis via Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. uwindsor.canih.gov This approach could potentially be used to synthesize this compound through a cross-metathesis reaction. This would involve reacting a bromine-containing alkene with an alkene containing a nitrile group in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. uwindsor.casigmaaldrich.com The success of this reaction would depend on the relative reactivity of the two alkenes and the choice of catalyst to minimize homodimerization side reactions. nih.gov

| Alkene 1 | Alkene 2 | Catalyst | Solvent | Product |

| Acrylonitrile (B1666552) | Vinyl bromide | Grubbs' Catalyst (e.g., 2nd Gen) | Dichloromethane (DCM) | This compound |

| Allyl cyanide | Bromoethylene | Schrock's Catalyst | Toluene | This compound |

Stereoselective and Regioselective Synthesis Strategies

For this compound, stereoselectivity is not a concern as the double bond is terminal. However, regioselectivity is a critical aspect, particularly in the direct synthesis routes.

In the bromination of butadiene, the ratio of 1,4- and 1,2-addition products is dependent on the reaction temperature. Controlling the subsequent mononitrilation and elimination steps to yield the desired isomer is a significant challenge.

The nitrilation of dihaloalkene precursors also requires careful consideration of regioselectivity. The cyanide ion will preferentially attack the more electrophilic carbon, which can be influenced by the electronic effects of the double bond and the other halogen atom. The use of specific catalysts or reaction conditions can help to control the regioselectivity of these reactions. For instance, the use of Lewis acids can enhance the electrophilicity of one carbon center over another. beilstein-journals.org

Sustainable and Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste. mdpi.comrasayanjournal.co.in

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can reduce the environmental impact. rasayanjournal.co.in

Catalysis: The use of catalytic methods, such as in olefin metathesis, is inherently greener than stoichiometric reactions as it reduces waste. mdpi.com Developing recyclable catalysts would further enhance the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Olefin metathesis, in theory, can have a high atom economy. nih.gov

Safer Reagents: Exploring alternatives to highly toxic cyanide salts is a crucial aspect of greening the nitrilation step. For example, the use of cyanohydrins or other less hazardous cyanation reagents could be investigated. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable. ajgreenchem.com

Reactivity and Mechanistic Investigations of 3 Bromobut 3 Enenitrile

Reaction Pathways Involving the Olefinic Moiety

The presence of both a bromine atom and a nitrile group, which are electron-withdrawing, renders the double bond in 3-bromobut-3-enenitrile electron-deficient. This electronic nature dictates its reactivity, particularly its susceptibility to attack by nucleophiles and its participation in various cycloaddition and radical reactions.

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in α,β-unsaturated nitriles makes them excellent substrates for nucleophilic addition reactions. almerja.netrsc.orgalmerja.com In the case of this compound, a nucleophile can attack the β-carbon of the double bond. This type of reaction, known as conjugate or 1,4-addition, is a common pathway for such systems. almerja.netopenstax.org The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate.

The general mechanism for nucleophilic addition to an α,β-unsaturated nitrile involves the attack of the nucleophile on the β-carbon, leading to an enolate-like intermediate which is then protonated at the α-carbon to yield the saturated product. openstax.org A variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from organocopper reagents), can participate in these reactions. openstax.orgevitachem.com

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amines | β-Amino nitriles | Typically proceed with thermodynamic control |

| Thiols | β-Thio nitriles | Often carried out in the presence of a base |

| Organocuprates (R₂CuLi) | β-Alkylated nitriles | Provides a method for C-C bond formation |

Table 1: Examples of Nucleophilic Addition Reactions with α,β-Unsaturated Nitriles

Cycloaddition Chemistry (e.g., Diels-Alder, Michael Additions)

The electron-deficient double bond of this compound makes it a suitable dienophile for Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com Therefore, this compound is expected to react readily with electron-rich dienes.

The Michael reaction, a type of conjugate addition, is also a key transformation for compounds like this compound. acs.org This reaction involves the addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile (the Michael acceptor). acs.org

| Reaction Type | Reactant 2 | Product Type |

| Diels-Alder | Electron-rich diene | Substituted cyclohexene |

| Michael Addition | Stabilized carbanion | Polyfunctional nitrile |

Table 2: Cycloaddition and Michael Addition Reactions

Radical Reactions and Initiated Transformations

The olefinic moiety of this compound can also undergo radical addition reactions. Radical reactions are initiated by the formation of a radical species, which then adds to the double bond. youtube.com In the case of bromoalkenes, radical polymerization can be initiated, leading to the formation of polymers. youtube.come3s-conferences.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The presence of a bromine atom can influence the regioselectivity of the radical addition.

Transformations at the Nitrile Group

The nitrile group in this compound is another site of reactivity, susceptible to both nucleophilic attack and reduction.

Nucleophilic Attack and Subsequent Cyclization Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. evitachem.com This can lead to the formation of various functional groups or initiate cyclization reactions if a suitable nucleophilic center is present elsewhere in the molecule or in a reaction partner. For instance, intramolecular cyclization of unsaturated nitriles can be a powerful tool for the synthesis of cyclic compounds. acs.orgacs.org The Bönnemann cyclization, a modification of the Reppe synthesis, involves the trimerization of a nitrile and two acetylene (B1199291) units to form a pyridine (B92270) ring, a transformation that can be catalyzed by cobalt complexes. wikipedia.org

Reductive Transformations (e.g., to Amines)

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction of α,β-unsaturated nitriles can sometimes lead to the reduction of both the double bond and the nitrile group, depending on the reaction conditions and the reducing agent used. acs.org For example, catalytic systems based on copper have been shown to be effective for the conjugate reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles. almerja.net The reduction of the vinyl bromide moiety is also a possible transformation. acs.orgnih.govresearchgate.netacs.orgsemanticscholar.org

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary amine |

| Catalytic Hydrogenation | Primary amine or saturated nitrile |

| Copper/Xanthene-type bisphosphine complexes | Saturated nitrile almerja.net |

Table 3: Reductive Transformations of the Nitrile Group

Compound Names

| Compound Name |

| This compound |

| Acetonitrile |

| Acrolein |

| Acetylene |

| Acrylamide |

| Allyl bromide |

| Benzaldehyde |

| Benzene |

| Bromobenzene |

| Butadiene |

| Carbon tetrabromide |

| Chloroform |

| Cyclohexene |

| Diethyl malonate |

| Dimethylphosphite |

| Ethyl cyanoacetate |

| Ethylene |

| Formaldehyde |

| Furan |

| Methanethiol |

| Methylvinyl ketone |

| N-bromosuccinimide |

| Nicotinic acid |

| Phenol |

| Piperidine (B6355638) |

| Pyridine |

| Tetramethylsilane |

| Toluene |

| Trichloroethene |

| Triethylamine |

| Triphenylphosphine |

| Vanadium(V) oxide |

Table 4: List of Compound Names Mentioned in the Article

Spectroscopic Data

| Spectroscopic Data | Value |

| This compound | |

| Molecular Formula | C₄H₄BrN sigmaaldrich.com |

| Molecular Weight | 145.99 g/mol sigmaaldrich.com |

| 3-(Bromomethyl)but-3-enenitrile | |

| Molecular Formula | C₅H₆BrN nih.gov |

| Molecular Weight | 160.01 g/mol nih.gov |

| 3-Bromobutyronitrile | |

| Molecular Formula | C₄H₆BrN nih.gov |

| Molecular Weight | 148.00 g/mol nih.gov |

| IR Spectrum | Available chemicalbook.com |

| Propanenitrile, 3-bromo- | |

| Molecular Formula | C₃H₄BrN nist.gov |

| Molecular Weight | 133.975 g/mol nist.gov |

| Mass Spectrum | Available nist.gov |

| Butane, 1-bromo-3-methyl- | |

| Molecular Formula | C₅H₁₁Br nist.gov |

| Molecular Weight | 151.045 g/mol nist.gov |

| IR Spectrum | Available nist.gov |

| 3-Butenenitrile (B123554) | |

| Molecular Formula | C₄H₅N nist.gov |

| Molecular Weight | 67.0892 g/mol nist.gov |

| IR Spectrum | Available nist.gov |

| Mass Spectrum | Available nist.gov |

| 3-Methylbut-3-enenitrile | |

| NMR, FTIR, Raman, MS | Available spectrabase.com |

| 3-Bromotoluene | |

| ¹H NMR | Available chemicalbook.com |

| 3-methylbut-1-ene | |

| ¹H NMR | Available docbrown.info |

| 1-Propene, 3-bromo- | |

| Physical Properties | Available chemeo.com |

Table 5: Available Spectroscopic and Physical Data for this compound and Related Compounds

Hydrolysis and Related Derivatizations (e.g., to Carboxylic Acids)

The nitrile functional group in this compound can be hydrolyzed to a carboxylic acid under both acidic and alkaline conditions. This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. This directly yields the corresponding carboxylic acid. libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This initially produces the carboxylate salt. To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

A notable application of in situ hydrolysis is seen in the synthesis of pyrrole-3-carboxylic acids, where the hydrogen bromide byproduct of a Hantzsch reaction facilitates the hydrolysis of a tert-butyl ester. syrris.com

Reactivity of the Vinylic Bromine

The vinylic bromine atom in this compound is a key site for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., SNV, SNAr-V)

Nucleophilic substitution at a vinylic carbon, such as in this compound, is a challenging transformation. researchgate.net However, examples of concerted nucleophilic vinylic substitution (SNV) reactions have been reported, often with specifically designed substrates. researchgate.net These reactions can proceed through different mechanisms, including the SNVσ and the out-of-plane SNVπ pathways. researchgate.netrsc.org The specific pathway can be influenced by the nature of the nucleophile. For instance, substitutions with sulfur nucleophiles have been shown to proceed via both SNVσ and SNVπ mechanisms. researchgate.net

Elimination Reactions

Alkyl halides, including vinylic bromides like this compound, can undergo elimination reactions to form alkynes or dienes. The two primary mechanisms for elimination are the E1 and E2 pathways. lumenlearning.com

The E2 reaction is a single-step, concerted process where a base abstracts a proton at the same time as the leaving group departs. This reaction exhibits second-order kinetics. lumenlearning.commsu.edu For an E2 reaction to occur, the hydrogen and the leaving group must be in a coplanar arrangement. msu.edu The strength of the base is a critical factor, with strong bases favoring the E2 pathway. masterorganicchemistry.com Bulky bases can influence the regioselectivity of the elimination, often leading to the formation of the less substituted alkene (Hofmann product). msu.edu

The E1 reaction is a two-step process that begins with the cleavage of the carbon-halogen bond to form a carbocation intermediate, which is then deprotonated by a weak base. lumenlearning.com This mechanism follows first-order kinetics and is more common for tertiary and secondary alkyl halides. lumenlearning.commsu.edu

The competition between substitution (SN1/SN2) and elimination (E1/E2) is influenced by factors such as the structure of the alkyl halide, the nature of the base/nucleophile, and the reaction conditions. msu.edumasterorganicchemistry.com

Cross-Coupling Reactions with Organometallic Reagents

The vinylic bromine of this compound is amenable to palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.govnih.gov These reactions typically involve an organometallic reagent and are fundamental in modern organic synthesis. sigmaaldrich.com

A variety of cross-coupling reactions are widely used, including the Suzuki-Miyaura, Heck, and Negishi reactions. sigmaaldrich.com The Suzuki-Miyaura coupling, in particular, is noted for its mild reaction conditions and the commercial availability of a wide range of boronic acid and ester reagents. nih.govmdpi.com

Table 1: Examples of Cross-Coupling Reactions Involving Vinylic Bromides

| Reaction Name | Catalyst System (Typical) | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Palladium complexes with phosphine (B1218219) ligands | Organoboron compounds | Mild conditions, high functional group tolerance. nih.gov |

| Heck | Palladium catalysts | Alkenes | Forms substituted alkenes. sigmaaldrich.com |

| Negishi | Nickel or Palladium catalysts | Organozinc reagents | Useful for creating C(sp³) - C(sp²) bonds. acs.org |

| Kumada | Nickel or Palladium catalysts | Grignard reagents (Organomagnesium) | One of the earliest cross-coupling methods. acs.org |

Catalyst Development for Bromine Activation (e.g., Nickel, Palladium)

Both nickel and palladium catalysts are highly effective for activating the C-Br bond in vinylic bromides for cross-coupling reactions.

Nickel catalysts have emerged as powerful tools for forming C(sp³)–C(sp²) bonds. nih.govacs.org They are particularly useful in reductive cross-coupling reactions, which can couple vinylic electrophiles with other electrophiles, such as allylic acetates, using a stoichiometric reductant like zinc metal. nih.gov Nickel-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.govacs.org Control experiments have demonstrated the necessity of the nickel catalyst for these transformations to proceed efficiently. nih.gov In some cases, the combination of a nickel catalyst with a reductant can differentiate between two different Csp²-electrophiles. chinesechemsoc.org

Palladium catalysts are also extensively used for the cross-coupling of vinylic bromides. acs.org Palladium(0) complexes are key intermediates in many of these catalytic cycles. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be performed with a wide variety of aryl and vinyl bromides. nih.govnih.gov Density functional theory (DFT) studies have been employed to investigate the mechanisms of these reactions, including the oxidative addition and reductive elimination steps. acs.org

Ligand Design and Optimization

The choice of ligand is crucial for the success of nickel- and palladium-catalyzed cross-coupling reactions. Ligands can influence the catalyst's stability, reactivity, and selectivity.

In nickel catalysis , bipyridine-based ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine, have been shown to be effective in promoting the coupling of vinylic bromides. nih.gov The development of new ligands has been a key strategy to address challenges in cross-electrophile couplings, such as minimizing homodimerization of the vinyl bromide. nih.gov The use of specific ligands can also enable enantioselective transformations. nih.gov

For palladium-catalyzed reactions , a wide variety of phosphine-based ligands have been developed. sigmaaldrich.com For example, bulky and electron-rich phosphine ligands are often used in Suzuki-Miyaura couplings. sigmaaldrich.com The choice of ligand can also be critical in controlling the reaction pathway, as seen in the use of specific ligands to facilitate reactions in aqueous media. sigmaaldrich.com The development of N-heterocyclic carbene (NHC) ligands has also provided highly stable and active palladium catalysts for cross-coupling reactions. rsc.org The ligand can play a significant role in the stereochemical outcome of the reaction, and its design is a continuous area of research. researchgate.net

Applications of 3 Bromobut 3 Enenitrile As a Versatile Synthetic Building Block

Synthesis of Complex Organic Scaffolds

The reactivity of 3-bromobut-3-enenitrile is harnessed in numerous cyclization strategies to build complex ring systems that are prevalent in many biologically active compounds.

The synthesis of carbocyclic rings, which are core structures in many natural products and pharmaceuticals, can be achieved through various cyclization reactions. Radical cyclization reactions, in particular, are powerful methods for forming carbon-carbon bonds to create cyclic products from acyclic precursors. wikipedia.org These reactions typically involve the generation of a radical, which then attacks a multiple bond within the same molecule. wikipedia.org

While radical cyclizations of bromoalkenes are a known strategy for constructing carbocycles, and related epoxynitriles can undergo titanocene-induced radical cyclizations nih.gov, specific examples detailing the use of this compound to form a purely carbocyclic ring are not extensively documented in the reviewed literature. Conceptually, a radical generated at the carbon bearing the bromine atom could undergo an intramolecular cyclization by attacking the nitrile group, although this typically leads to heterocycles. Alternatively, derivatization of the nitrile and subsequent radical cyclization onto a different part of the molecule could potentially lead to carbocyclic structures.

The functional handles on this compound make it an excellent precursor for a wide array of heterocyclic systems containing nitrogen, oxygen, or sulfur atoms.

Piperidine (B6355638) scaffolds are among the most common nitrogen-containing heterocycles found in pharmaceuticals. acs.org A powerful method for their synthesis is the aza-Prins cyclization, which involves the acid-promoted reaction of a homoallylic amine with an aldehyde. acs.orgacs.org Derivatives of this compound are ideal substrates for this transformation. For instance, a homoallylic tosylamine, which can be conceptually derived from this compound, undergoes an efficient aza-Prins cyclization with various aldehydes when promoted by iron(III) halides. acs.org This reaction proceeds through the formation of a γ-unsaturated-iminium ion, which is then attacked intramolecularly by the alkene to furnish the six-membered piperidine ring. acs.org The reaction works well with both aliphatic and aromatic aldehydes, typically yielding trans-2-alkyl-4-halo-1-tosylpiperidines as the major diastereomer. acs.org

| Entry | Aldehyde | Halide (FeX₃) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Isovaleraldehyde | FeCl₃ | trans-4-Chloro-2-isobutyl-1-tosylpiperidine | 85 | >95:5 |

| 2 | Benzaldehyde | FeCl₃ | trans-2-Benzyl-4-chloro-1-tosylpiperidine | 82 | >95:5 |

| 3 | Phenylacetaldehyde | FeCl₃ | trans-4-Chloro-2-phenethyl-1-tosylpiperidine | 88 | >95:5 |

| 4 | Isovaleraldehyde | FeBr₃ | trans-4-Bromo-2-isobutyl-1-tosylpiperidine | 80 | >95:5 |

Data sourced from a study on iron(III)-promoted aza-Prins cyclization. acs.org

The tetrahydropyran (B127337) (THP) ring is a ubiquitous scaffold in numerous natural products with significant biological activity. acs.orgresearchgate.netnih.gov The Prins cyclization is a premier strategy for the stereoselective synthesis of this oxygen-containing heterocycle. acs.orgorganic-chemistry.org A derivative of this compound, namely 3-bromobut-3-en-1-ol, serves as an effective precursor for the synthesis of 2,6-disubstituted tetrahydropyranones.

In a notable application, the diastereoselective synthesis of these tetrahydropyranones is achieved through a Prins cyclization of 3-bromobut-3-en-1-ols with various aldehydes. The reaction is catalyzed by boron trifluoride etherate (BF₃·OEt₂) at low temperatures, yielding the desired products in good yields and with excellent diastereoselectivity. capes.gov.br The proposed mechanism involves the formation of a stable six-membered chair-like carbocation intermediate, which undergoes nucleophilic attack and subsequent elimination of HBr to afford the tetrahydropyranone. capes.gov.br

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | 2-Phenyltetrahydropyran-4-one derivative | 85 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)tetrahydropyran-4-one derivative | 82 | >99:1 |

| 3 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)tetrahydropyran-4-one derivative | 80 | >99:1 |

| 4 | Cyclohexanecarbaldehyde | 2-Cyclohexyltetrahydropyran-4-one derivative | 75 | >99:1 |

Data represents a selection of results from the diastereoselective synthesis of tetrahydropyranones. capes.gov.br

Sulfur-containing heterocycles are important motifs in medicinal chemistry. pharmacophorejournal.comresearchgate.netnih.gov Thiazines, six-membered rings containing both sulfur and nitrogen, exhibit a range of biological activities. pharmacophorejournal.comnih.gov While direct examples employing this compound are not prevalent in the searched literature, its structure suggests it would be a suitable precursor for thiazine (B8601807) synthesis. A plausible route involves the reaction of the vinyl bromide moiety with a sulfur nucleophile. For instance, a common method for synthesizing 1,3-thiazines is the reaction of chalcones (α,β-unsaturated ketones) with thiourea (B124793). nih.gov Analogously, this compound or its derivatives could react with sulfur-based nucleophiles like thiourea or 2-aminothiophenol (B119425) to construct the thiazine ring system through a sequence of nucleophilic substitution and cyclization. researchgate.net

Assembly of Heterocyclic Architectures

Role in Total Synthesis of Natural Products and Bioactive Molecules (Intermediates)

The complex scaffolds synthesized from this compound derivatives are valuable intermediates in the synthesis of larger, more complex molecules, including natural products and compounds with significant biological activity.

The tetrahydropyranone structures obtained via the Prins cyclization of 3-bromobut-3-en-1-ol derivatives serve as key building blocks for bioactive molecules. For example, these tetrahydropyranones can be converted into novel aminoguanidine (B1677879) and guanylhydrazone derivatives. Subsequent cytotoxicity studies have shown that some of these compounds exhibit promising anticancer activities, highlighting them as potential starting points for the design of new cancer treatments.

A significant application of a closely related strategy is found in the total synthesis of the marine natural product (-)-exiguolide . This complex 20-membered macrolide, isolated from the sponge Geodia exigua, has attracted considerable attention due to its potential anticancer properties. acs.org The total synthesis of (-)-exiguolide relies on a key Prins cyclization to construct the substituted tetrahydropyran (THP) ring A. acs.orgnih.gov In one reported synthesis, a dienyl alcohol fragment undergoes a TMSBr/InBr₃-promoted Prins cyclization/homobromination with a B-ring-substituted aldehyde to assemble the A-ring with excellent stereocontrol. acs.org This strategic use of a Prins cyclization to build a core heterocyclic unit underscores the importance of precursors like 3-bromobut-3-en-1-ol in accessing complex natural product architectures. acs.orgnih.govacs.org

Precursor in Functional Materials Synthesis (Focus on synthetic methodology and monomer properties)

The strategic placement of a bromine atom on the double bond and a terminal nitrile group makes this compound a highly valuable precursor for the synthesis of functional materials. The vinyl bromide moiety can participate in various cross-coupling reactions, while the nitrile group can be transformed into a multitude of other functional groups or utilized for its inherent polarity. This dual functionality allows for the precise engineering of material properties.

The synthetic methodology for incorporating this compound into larger molecular architectures often involves leveraging the reactivity of its key functional groups. The electron-withdrawing nature of the nitrile group influences the reactivity of the adjacent vinyl bromide, making it amenable to specific catalytic processes.

Table 1: Key Properties of this compound as a Monomer Precursor

| Property | Description | Implication in Synthesis |

| Molecular Formula | C₄H₄BrN | Provides a compact and functional building block. |

| Molecular Weight | 145.99 g/mol | A relatively low molecular weight allows for a high density of functional groups in the resulting material. |

| Functional Groups | Vinyl Bromide, Nitrile | Enables orthogonal chemical modifications and participation in various polymerization and post-polymerization reactions. |

| Reactivity | The vinyl bromide is susceptible to cross-coupling reactions, and the nitrile group can undergo hydrolysis, reduction, or cycloaddition. | Offers multiple pathways for incorporation into polymer backbones or for the introduction of specific functionalities. |

Monomer for Specialty Polymer Synthesis (Focus on polymerization mechanisms)

While specific, detailed research on the homopolymerization of this compound is not extensively documented in publicly available literature, its structure suggests potential participation in various polymerization mechanisms. The vinyl group is a prime candidate for addition polymerization.

The presence of the bromine atom and the nitrile group would likely influence the polymerization process. For instance, in radical polymerization, the electron-withdrawing nitrile group could affect the reactivity of the vinyl monomer. Furthermore, the potential for atom transfer radical polymerization (ATRP) exists, where the carbon-bromine bond could serve as an initiating site.

Controlled polymerization techniques would be crucial to synthesize well-defined polymers with specific molecular weights and low dispersity. The resulting polymers would possess pendant nitrile and bromo-alkenyl groups, which are valuable for further modifications. The nitrile groups can enhance the polymer's thermal stability and polarity, while the bromine atoms offer sites for post-polymerization functionalization, such as cross-linking or grafting.

Precursor for Functional Organic Materials

Beyond polymerization, this compound serves as a key starting material for a variety of functional organic molecules. The dual reactivity allows for the sequential or simultaneous modification of both the vinyl bromide and nitrile functionalities.

For example, the vinyl bromide can undergo Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups, respectively. This allows for the construction of complex conjugated systems with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures like tetrazoles. These transformations open up avenues for creating materials with tailored properties, such as improved solubility, charge transport characteristics, or biological activity.

Table 2: Potential Transformations of this compound for Functional Material Synthesis

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application of Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted butenenitrile | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs) |

| Heck Coupling | Alkene, Pd catalyst, base | Dienonitrile | Conjugated polymers, nonlinear optical materials |

| Nitrile Hydrolysis | Acid or base, heat | Carboxylic acid | pH-responsive materials, coordination polymers |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine | Epoxy resin curing agents, building blocks for polyamides |

The synthesis of such functional organic materials from this compound underscores its importance as a versatile platform for molecular engineering, enabling the development of next-generation materials for a wide array of technological applications.

Theoretical and Computational Investigations of 3 Bromobut 3 Enenitrile and Its Reactivity

Electronic Structure and Bonding Analysis

A complete understanding of 3-bromobut-3-enenitrile's reactivity begins with a detailed analysis of its electronic structure. This would typically involve quantum chemical calculations to determine the distribution of electron density, the nature of its molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the polarity of its covalent bonds. Such an analysis would provide insights into the molecule's electrophilic and nucleophilic sites. However, no specific studies detailing the electronic structure or bonding analysis of this compound could be located in the available scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule and its flexibility are crucial to its chemical behavior. Conformational analysis of this compound would involve computational studies to identify its most stable conformers and the energy barriers to rotation around its single bonds. Molecular dynamics simulations could further elucidate its behavior over time, providing a more realistic picture of its structural dynamics in different environments. Unfortunately, no published research on the conformational landscape or molecular dynamics of this compound is currently available.

Prediction of Reaction Pathways and Transition State Geometries

Theoretical chemistry plays a vital role in predicting how a molecule will react. For this compound, this would involve computational modeling of potential reaction pathways, such as nucleophilic substitution or addition reactions. These studies would aim to identify the transition state structures and their associated activation energies, thereby predicting the most likely reaction products and the conditions required to form them. The scientific literature, however, does not appear to contain any such predictive studies for this specific molecule.

Computational Catalysis Studies

The interaction of this compound with various catalysts could be explored through computational methods. These studies would model the catalytic cycle, identifying key intermediates and transition states to understand how a catalyst might enhance the rate or selectivity of a particular reaction. Such research is instrumental in designing new synthetic routes. At present, there are no available computational catalysis studies focused on this compound.

Spectroscopic Property Prediction and Validation for Mechanistic Insights

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule and to gain insights into its electronic and vibrational properties. This, in turn, can help to elucidate reaction mechanisms. Regrettably, no studies predicting or validating the spectroscopic properties of this compound have been found in the public domain.

Advanced Characterization Techniques for Mechanistic Elucidation in the Context of 3 Bromobut 3 Enenitrile

In-Situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR)

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, without the need for sampling and quenching. This approach is particularly valuable for identifying short-lived intermediates and for obtaining accurate kinetic data. ed.ac.uk

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 3-bromobut-3-enenitrile. rsc.org By tracking the characteristic vibrational frequencies of the functional groups, one can follow the consumption of reactants and the formation of products and intermediates. For instance, the nitrile (C≡N) stretch of this compound would appear in a distinct region of the IR spectrum (typically around 2250-2200 cm⁻¹). Any reaction involving the transformation of the nitrile group, such as hydrolysis or reduction, would lead to a decrease in the intensity of this peak and the appearance of new peaks corresponding to the newly formed functional groups (e.g., a broad O-H stretch for a carboxylic acid or an N-H stretch for an amine). Similarly, changes in the C=C double bond and C-Br bond can be monitored.

Illustrative Example of In-Situ IR Data for a Hypothetical Reaction:

Consider the hypothetical hydrolysis of this compound to 3-bromobut-3-enoic acid. An in-situ IR experiment could provide the following data:

| Time (minutes) | Wavenumber (cm⁻¹) | Assignment | Change in Absorbance |

| 0 | ~2245 | C≡N stretch (nitrile) | High |

| 0 | ~1630 | C=C stretch (alkene) | High |

| 30 | ~2245 | C≡N stretch (nitrile) | Decreasing |

| 30 | ~1710 | C=O stretch (acid) | Increasing |

| 30 | ~3000 (broad) | O-H stretch (acid) | Increasing |

| 60 | ~2245 | C≡N stretch (nitrile) | Low |

| 60 | ~1710 | C=O stretch (acid) | High |

| 60 | ~3000 (broad) | O-H stretch (acid) | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides more detailed structural information about the species present in a reaction mixture over time. cardiff.ac.uk For reactions involving this compound, ¹H and ¹³C NMR would be the primary nuclei observed. The disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the product would allow for the monitoring of the reaction progress. Furthermore, the detection of signals from transient intermediates, even at low concentrations, can provide crucial mechanistic insights. researchgate.net For complex reaction mixtures, two-dimensional NMR techniques can be employed in an in-situ manner to resolve overlapping signals and establish connectivities. repec.org

Advanced Multinuclear NMR Spectroscopy for Structural and Dynamic Studies

Beyond standard ¹H and ¹³C NMR, the study of other NMR-active nuclei can provide unique information about the structure and bonding in molecules containing those elements. man.ac.ukilpi.com

For this compound and its derivatives, the bromine atom presents an opportunity for multinuclear NMR studies. Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar nuclei, which often leads to broad signals. However, the chemical shift and linewidth of these signals are highly sensitive to the electronic environment around the bromine atom. huji.ac.il Therefore, ⁷⁹Br or ⁸¹Br NMR could be used to probe changes in the C-Br bond during a reaction, for example, in oxidative addition reactions involving a metal catalyst.

While direct detection of bromine can be challenging, the influence of bromine on other nuclei can be readily observed. For instance, long-range ¹H-¹³C heteronuclear correlation experiments (like HMBC) can provide information about the connectivity of the carbon skeleton, and changes in chemical shifts can indicate electronic effects of the bromine substituent. hyphadiscovery.comresearchgate.net

Hypothetical Multinuclear NMR Data for a Derivative:

Imagine a derivative of this compound where a phosphorus-containing group has been added. In such a case, ³¹P NMR spectroscopy would be invaluable.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.2 | d | J(H,P) = 15 | Vinyl H |

| ¹³C | 110 | d | J(C,P) = 8 | Vinyl C-Br |

| ³¹P | 25.3 | s | - | P-containing moiety |

| ⁸¹Br | -150 | broad | - | C-Br |

This hypothetical data illustrates how multinuclear NMR can establish connectivities and provide structural information that would be difficult to obtain from ¹H and ¹³C NMR alone.

X-ray Crystallography of Key Derivatives or Intermediates

X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry and conformation, by determining the precise arrangement of atoms in a crystal. While obtaining suitable crystals of reactive intermediates can be challenging, the crystallographic analysis of stable derivatives or trapped intermediates can provide definitive structural evidence that supports or refutes a proposed reaction mechanism.

To date, no crystal structure of this compound itself has been reported in the crystallographic databases. However, the synthesis of stable crystalline derivatives would allow for detailed structural analysis. For example, if this compound were to undergo a Diels-Alder reaction, X-ray crystallography of the resulting cycloadduct would confirm the regiochemistry and stereochemistry of the reaction, providing insight into the electronic nature of the dienophile.

The process would involve:

Synthesizing a derivative of this compound.

Growing single crystals of the derivative suitable for X-ray diffraction.

Collecting and analyzing the diffraction data to solve the crystal structure.

The resulting structural data would include precise bond lengths, bond angles, and torsional angles, which can be compared with theoretical calculations to understand the electronic and steric factors governing the molecule's reactivity. The study of bromo-derivatives of other organic molecules has been successfully carried out using this technique. mdpi.com

Illustrative Crystallographic Data Table for a Hypothetical Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 985.2 |

| C-Br bond length (Å) | 1.89 |

| C≡N bond length (Å) | 1.15 |

Mass Spectrometric Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an exceptional tool for monitoring reaction progress and identifying transient intermediates. researchgate.netnih.gov Modern ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allow for the direct analysis of reaction mixtures with minimal sample preparation. nih.govru.nl

For reactions involving this compound, on-line ESI-MS could be used to track the m/z values of the starting material, products, and any charged or easily ionizable intermediates. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would aid in the identification of bromine-containing species. huji.ac.il

Example of Reaction Monitoring by ESI-MS:

In a hypothetical palladium-catalyzed cross-coupling reaction of this compound with a boronic acid, ESI-MS could be used to detect key catalytic intermediates.

| m/z Value | Isotopic Pattern | Proposed Species |

| 145/147 | 1:1 ratio | [this compound + H]⁺ (Starting Material) |

| [Calculated] | No Br pattern | [Coupled Product + H]⁺ |

| [Calculated] | 1:1 ratio | [Pd(PPh₃)₂(3-but-3-enenitrile)(Br)] (Oxidative Addition Complex) |

By monitoring the intensities of these ions over time, a kinetic profile of the reaction can be constructed, and the detection of key intermediates can provide strong evidence for a particular catalytic cycle. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing further structural information to confirm their identity. ibs.re.kr

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Transformations Utilizing 3-Bromobut-3-enenitrile

The reactivity of the vinyl bromide and the nitrile-adjacent alkene in this compound opens the door to a wide array of synthetic transformations that remain to be fully explored. A significant area of emerging research is its use in modern catalytic cross-coupling reactions. For instance, palladium-catalyzed reactions that form new carbon-carbon bonds are a cornerstone of modern organic synthesis. The development of an efficient synthesis for aryl acrylonitrile (B1666552) derivatives using a Palladium/NIXANTPHOS catalyst system with vinyl halides demonstrates a powerful method where this compound could serve as a key substrate. nih.gov Such transformations would allow for the direct connection of the 3-butenenitrile (B123554) scaffold to various aromatic and heteroaromatic systems, generating a library of complex molecules with potential applications in medicinal and materials science. nih.gov

Future research may focus on expanding the scope of coupling partners and developing more efficient and selective catalyst systems. The exploration of enantioselective transformations, such as asymmetric conjugate additions or allylic alkylations, could yield chiral molecules that are highly valuable in the pharmaceutical industry. rug.nl Furthermore, the development of novel reagents and reaction conditions, for example, new hydrohalogenation systems using solutions like HBr in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) that offer higher reactivity and stability, could lead to new, selective additions across the double bond. louisville.edu

Table 1: Potential Novel Synthetic Transformations

| Transformation Type | Potential Reagents/Catalysts | Expected Product Class | Scientific Rationale |

|---|---|---|---|

| Palladium-Catalyzed α-Alkenylation | Arylacetonitriles, Pd(OAc)₂, NIXANTPHOS, NaOtBu | Substituted Aryl Acrylonitriles | Provides a direct method for C-C bond formation, creating complex nitrile-containing structures. nih.gov |

| Asymmetric Conjugate Addition | Grignard Reagents, Chiral Copper Catalysts | Chiral Nitrile Derivatives | Enables the synthesis of enantioenriched products for pharmaceutical applications. rug.nl |

| Radical Addition | Radical Initiators (e.g., AIBN), Thiols or Alkyl Halides | Functionalized Butanenitriles | The electron-deficient alkene is susceptible to radical additions, allowing for diverse functionalization. |

| Metathesis Reactions | Grubbs or Schrock Catalysts, Alkene Partner | Novel Unsaturated Nitriles | Allows for the formation of new C=C bonds, leading to more complex dienes or polyenes. |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net While specific studies on the flow synthesis of this compound are not yet prevalent, the production of structurally related compounds like 3-bromobut-3-enoic acid is noted to benefit from continuous flow processes to improve yield and product consistency. smolecule.com

Integrating the synthesis and subsequent reactions of this compound into automated flow platforms could provide significant advantages. mdpi.com Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and minimize the formation of byproducts. Furthermore, flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates in a closed system, which is a key consideration for industrial-scale production. researchgate.net The development of automated platforms that integrate synthesis, workup, and analysis would accelerate research and development by enabling high-throughput screening of reaction conditions and rapid product optimization. mdpi.com

Exploration of Bio-orthogonal or Supramolecular Chemistry Applications

The field of bio-orthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, offers an exciting, albeit speculative, future direction for this compound. Its unique functional groups could potentially be harnessed for such applications. For example, the vinyl bromide moiety could act as a latent reactive handle for specific coupling reactions, while the nitrile group could be used for infrared probing of biological systems. While direct research is lacking, studies on similar molecules like 3-bromobut-3-enoic acid, which are investigated for their biological activity and interactions with biomolecules, suggest a precedent for exploring the bio-utility of such scaffolds. smolecule.com

Sustainable Chemical Synthesis Paradigms for this compound and its Derivatives

Adopting the principles of green chemistry is essential for the future of chemical manufacturing. mlsu.ac.inresearchgate.net The development of sustainable paradigms for the synthesis of this compound would focus on several key areas. A primary goal is to maximize atom economy by designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product. mlsu.ac.in

This involves moving away from traditional bromination methods that may use hazardous reagents and solvents like carbon tetrachloride or dichloromethane. smolecule.com Future research should prioritize the use of safer, more environmentally benign solvents, or ideally, solvent-free conditions. researchgate.net The development of catalytic routes, rather than stoichiometric ones, is a central tenet of green chemistry that reduces waste and energy consumption. researchgate.net For example, designing a catalytic process using a recyclable catalyst for the bromination step would represent a significant sustainable advancement. Furthermore, exploring biocatalysis, using enzymes to perform specific chemical transformations under mild conditions (neutral pH, ambient temperature), could offer a highly sustainable alternative to traditional synthetic methods. researchgate.net

Table 2: Comparison of Synthetic Paradigms

| Green Chemistry Principle | Potential Traditional Approach | Potential Sustainable Future Approach |

|---|---|---|

| Prevention of Waste | Stoichiometric use of reagents leading to byproducts. | Catalytic processes with high selectivity and yield, minimizing waste streams. researchgate.net |

| Atom Economy | Use of protecting groups or multi-step syntheses with poor overall atom economy. | Designing synthetic routes to maximize the incorporation of all materials into the final product. mlsu.ac.in |

| Less Hazardous Chemical Synthesis | Use of toxic brominating agents and chlorinated solvents (e.g., CCl₄). smolecule.com | Use of safer brominating sources and benign solvents like water or supercritical CO₂. |

| Design for Energy Efficiency | Reactions requiring high temperatures and pressures. | Synthesis at ambient temperature and pressure, potentially using biocatalysis or photochemistry. mlsu.ac.in |

| Use of Renewable Feedstocks | Starting materials derived from petrochemical sources. | Exploration of bio-based starting materials to derive the butenenitrile backbone. |

Q & A

Q. What are the common synthetic routes for preparing 3-bromobut-3-enenitrile, and what factors influence reaction efficiency?

Methodological Answer: this compound is typically synthesized via bromination of but-3-enenitrile using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance bromine solubility and stabilize intermediates .

- Catalysts : Light or radical initiators (e.g., AIBN) improve regioselectivity for allylic bromination .

- Temperature Control : Excess heat may promote elimination side reactions, reducing yield.

Q. Example Protocol :

Dissolve but-3-enenitrile in CH₂Cl₂.

Add NBS under UV light at 0–5°C.

Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2).

Quench with Na₂S₂O₃, extract, and purify via column chromatography.

Q. How does the electronic nature of the nitrile group affect the reactivity of this compound in substitution reactions?

Methodological Answer: The electron-withdrawing nitrile group destabilizes the adjacent carbocation, favoring SN2 mechanisms over SN1. This effect also increases the electrophilicity of the β-carbon, enhancing reactivity toward nucleophiles like amines or alkoxides. Key experimental validations include:

- Kinetic Studies : Second-order kinetics (rate = k[substrate][nucleophile]) confirm SN2 dominance .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SN2 by stabilizing transition states .

Critical Analysis : Contradictions in literature data on reaction rates may arise from competing elimination pathways. Use low temperatures (<10°C) and bulky bases (e.g., DBU) to suppress β-hydride elimination .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- IR Spectroscopy : The nitrile C≡N stretch appears at ~2240 cm⁻¹, while the C-Br stretch is observed at 550–650 cm⁻¹. Overlap with solvent peaks (e.g., CH₂Cl₂) requires baseline correction .

- NMR Analysis :

- ¹H NMR : Vinyl protons (δ 5.8–6.2 ppm) show coupling (J = 10–12 Hz) indicative of trans-configuration.

- ¹³C NMR : Nitrile carbon at ~118 ppm; brominated carbon at ~85 ppm .

- GC-MS : Use electron ionization (70 eV) to fragment the molecule; base peak at m/z 79 (Br⁺).

Q. Resolving Contradictions :

Q. How can computational chemistry predict the regioselectivity of addition reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

Q. Case Study :

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

- Stabilizers : Add 0.1% hydroquinone to inhibit radical polymerization .

- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C.

- Purity Monitoring : Periodic GC-MS analysis detects degradation products (e.g., but-3-enenitrile from dehydrohalogenation) .

Q. How do steric and electronic factors influence elimination vs. substitution pathways in reactions of this compound?

Methodological Answer:

- Steric Effects : Bulky bases (e.g., t-BuOK) favor elimination (E2) by abstracting β-hydrogens.

- Electronic Effects : Electron-donating groups on the nucleophile (e.g., NH₃) promote substitution (SN2).

- Kinetic Control : Low temperatures (<0°C) and dilute conditions disfavor elimination .

Q. What are the challenges in scaling up the synthesis of this compound for research applications?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with precise temperature control to manage heat from bromination .

- Purification : Distillation under reduced pressure (bp ~120–125°C at 20 mmHg) minimizes thermal degradation .

- Safety Protocols : Fume hoods and blast shields are mandatory due to bromine’s toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.